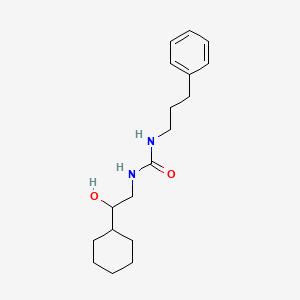

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea

描述

属性

IUPAC Name |

1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c21-17(16-11-5-2-6-12-16)14-20-18(22)19-13-7-10-15-8-3-1-4-9-15/h1,3-4,8-9,16-17,21H,2,5-7,10-14H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGLJOJZBBXXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)NCCCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 304.434 g/mol

- Purity : Typically around 95% .

The compound exhibits several biological activities that can be attributed to its structural components:

- Urea Moiety : The urea functional group is known to interact with various biological targets, particularly in the modulation of enzyme activity.

- Hydroxyethyl Group : This group enhances solubility and may influence the compound's interaction with biological membranes.

- Cyclohexyl and Phenyl Substituents : These hydrophobic groups contribute to the compound's ability to penetrate lipid membranes, potentially increasing its bioavailability.

Biological Activities

- Antitumor Activity : Preliminary studies suggest that derivatives of urea compounds, including this specific structure, may exhibit antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through DNA damage pathways .

- Enzyme Inhibition : Research indicates that similar compounds can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition may enhance the therapeutic effects related to pain and inflammation .

- Mutagenicity and Toxicity : While some urea derivatives demonstrate beneficial effects, there is also concern regarding their mutagenic potential. Studies have shown that certain structural analogs can induce DNA strand breaks, raising questions about their safety profiles .

Case Study 1: Antitumor Efficacy

A study investigating a related compound demonstrated significant antitumor activity in vitro against various cancer cell lines. The mechanism was attributed to the compound's ability to induce DNA cross-linking, which is crucial for its therapeutic effectiveness against tumors .

Case Study 2: Enzyme Interaction

In a pharmacological assessment, a closely related urea derivative was shown to inhibit FAAH effectively. This inhibition led to increased levels of anandamide, suggesting potential applications in treating anxiety and stress-related disorders .

Data Table: Comparative Biological Activity

| Compound Name | Antitumor Activity | FAAH Inhibition | Mutagenicity Risk |

|---|---|---|---|

| This compound | Moderate | Yes | High |

| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | High | No | Moderate |

| 1-Nitroso-1-(2-hydroxypropyl)-3-(2-chloroethyl)urea | Low | Yes | High |

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Lipophilicity : Cyclohexyl and phenylpropyl groups increase lipophilicity compared to smaller analogs (e.g., ), which may affect tissue distribution.

- Reactivity : Halogenated analogs (e.g., ) exhibit higher electrophilicity due to chlorine, whereas the target’s hydroxyl group favors nucleophilic interactions.

Crystallography and Molecular Interactions

- Crystal Packing : Analogs like 1-(3-phenylpropyl)urea form supramolecular layers via N–H···O hydrogen bonds (R₂²(8) and R₂¹(6) motifs) . The target’s hydroxyl group may introduce additional H-bonding networks, altering crystallinity.

- Conformational Flexibility : The dihedral angle between aromatic and aliphatic groups in 1-(3-phenylpropyl)urea (84.8°) suggests restricted rotation . The target’s hydroxyethyl group could further constrain conformational flexibility.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea, and how are reaction conditions optimized for yield and purity?

- Methodology : Multi-step synthesis typically involves (i) functionalization of the cyclohexyl-hydroxyethyl moiety via nucleophilic substitution or hydroxyl protection/deprotection, followed by (ii) urea bond formation using carbodiimide coupling agents or isocyanate-amine reactions. Key parameters include temperature (often 0–60°C), solvent polarity (e.g., DMF, THF), and catalyst selection (e.g., DCC for carbodiimide-mediated coupling). Reaction progress is monitored via TLC or HPLC, with purification via column chromatography or recrystallization .

| Reaction Step | Key Parameters | Monitoring/Purification |

|---|---|---|

| Cyclohexyl intermediate synthesis | Temperature: 25–40°C; Solvent: THF | TLC (Rf = 0.3–0.5 in EtOAc/hexane) |

| Urea bond formation | Catalyst: DCC; Solvent: DCM | HPLC (≥95% purity) |

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms regiochemistry of the urea group and substituents (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, aromatic protons at δ 7.0–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z ~360–380) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for biological assays) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Methodology :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC50 <10 µM suggests lead potential) .

- Solubility/Stability : Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways and predict biological targets?

- Methodology :

- Reaction Path Search : Quantum chemical calculations (DFT) model transition states and intermediates to identify energetically favorable pathways .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., kinases, GPCRs) based on urea group interactions .

- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and toxicity .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Dose-Response Repetition : Triplicate assays with standardized protocols (e.g., fixed incubation time, serum-free conditions) .

- Off-Target Profiling : Broad-panel screening (e.g., Eurofins Pharma Discovery) to rule out non-specific binding .

- Data Meta-Analysis : Use statistical tools (e.g., ANOVA, PCA) to identify confounding variables (e.g., cell line heterogeneity, solvent effects) .

Q. How can reaction engineering improve scalability while maintaining stereochemical integrity?

- Methodology :

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing byproducts during urea bond formation .

- Chiral Catalysts : Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) to control hydroxyethyl stereochemistry .

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What advanced structural analysis techniques validate its interaction with biological targets?

- Methodology :

- X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) to resolve binding modes .

- Cryo-EM : For large complexes (e.g., membrane receptors), resolve urea-protein interactions at near-atomic resolution .

- NMR Titration : Track chemical shift perturbations in ¹H-¹⁵N HSQC spectra of labeled proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。